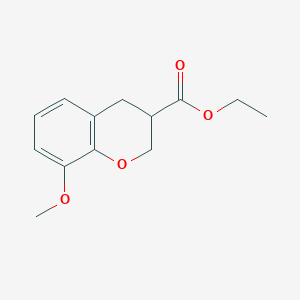

8-Methoxy-chroman-3-carboxylic acid ethyl ester

Description

8-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS: 221185-47-3) is a chroman-derived compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is synthesized via cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine as a catalyst . Its purity is typically ≥98%, and it lacks significant hazard warnings under standard handling conditions .

Properties

IUPAC Name |

ethyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-6,10H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEXBXDZLXKFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=CC=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595912 | |

| Record name | Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221185-47-3 | |

| Record name | Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Methoxy-chroman-3-carboxylic acid ethyl ester typically follows a sequence starting from substituted benzaldehydes or chroman derivatives, progressing through ring formation, functional group transformations, and esterification.

- Starting Material: The synthesis often begins with 3-methoxy-2-hydroxybenzaldehyde or related methoxy-substituted aromatic aldehydes.

- Chroman Ring Formation: Cyclization is achieved via condensation with diethyl malonate or similar active methylene compounds under basic conditions, forming the chroman ring system.

- Carboxylation: Introduction of the carboxylic acid group at the 3-position is accomplished by oxidation or carboxylation of the intermediate chroman.

- Esterification: Conversion of the carboxylic acid to the ethyl ester is performed through classical esterification methods, typically using ethanol in the presence of acid catalysts or via acid chloride intermediates.

Detailed Reaction Conditions and Procedures

Representative Synthetic Route

Formation of Chroman Intermediate:

3-Methoxy-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of sodium ethoxide in ethanol. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization to yield this compound precursor.Oxidation to Carboxylic Acid:

The intermediate is subjected to oxidation using potassium permanganate or chromium trioxide under acidic conditions to introduce the carboxylic acid group at the 3-position.Esterification to Ethyl Ester:

The carboxylic acid is then esterified with ethanol under reflux with sulfuric acid as a catalyst to afford this compound.

Analytical and Purity Considerations

Purity Assessment:

High-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients is standard to ensure >95% purity.Structural Confirmation:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of methoxy (-OCH3 at δ ~3.8 ppm) and ester/carboxylic groups. Mass spectrometry (ESI-MS) detects molecular ions consistent with the expected molecular weight (~236.26 g/mol).Solubility and Stability:

The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water. It is thermally stable up to approximately 150°C and should be stored under inert atmosphere at low temperatures to prevent degradation.

Research Findings and Optimization

Reaction Optimization:

Temperature control (80–120°C) and solvent choice (acetic acid vs. DMF) significantly affect yields. Acid catalysts and reaction times during esterification determine the efficiency of ethyl ester formation.Computational Insights:

Density Functional Theory (DFT) calculations and molecular docking studies have been used to predict regioselectivity and optimize synthetic routes for chroman derivatives, which can be adapted to improve the synthesis of this compound derivatives.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Chroman ring formation | 3-Methoxy-2-hydroxybenzaldehyde, diethyl malonate, NaOEt | Ethanol, 50–80°C, 6–12 h | 60–75% | Base-catalyzed cyclization |

| Carboxylation | KMnO4 or CrO3, acidic medium | 80–120°C, 4–8 h | 50–70% | Controlled oxidation |

| Esterification | Carboxylic acid intermediate, ethanol, H2SO4 | Reflux, 12–24 h | 80–90% | Fischer esterification |

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-chroman-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 8-Hydroxy-chroman-3-carboxylic acid ethyl ester.

Reduction: 8-Methoxy-chroman-3-carbinol.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-chroman-3-carboxylic acid ethyl ester is investigated for its potential as a therapeutic agent due to its ability to interact with various biological pathways. Notably, it has shown significant activity against cancer cells, particularly HepG2 liver cancer cells.

- Mechanism of Action : The compound induces apoptosis by activating caspase-3/7 and causing cell cycle arrest at the G1/S phase. This mechanism is critical for its anticancer properties, as evidenced by studies showing an IC₅₀ value of approximately 17 µM against HepG2 cells, with modifications potentially enhancing potency to as low as 0.9 µM .

Research indicates that this compound exhibits antioxidant and anti-inflammatory properties. Its interaction with biochemical pathways suggests potential applications in treating various diseases beyond cancer.

- Target Proteins :

- Caspase-3/7 : Key players in apoptosis.

- β-Tubulin : Involved in microtubule formation and cell division.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be used to synthesize more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form oxidized derivatives such as aldehydes or ketones. |

| Reduction | Converts carboxylic acid to alcohols or other reduced forms. |

| Substitution | Methoxy group can be substituted with other functional groups. |

Case Study 1: Anticancer Activity

A study demonstrated that modifications of the ethyl ester group significantly enhanced the anticancer activity of the compound against HepG2 cells. The modified compounds exhibited lower IC₅₀ values, indicating increased potency .

Case Study 2: Biological Mechanisms

Research into the apoptotic mechanisms revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting cell death through oxidative stress pathways .

Mechanism of Action

The mechanism of action of 8-Methoxy-chroman-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The methoxy group plays a crucial role in stabilizing the radical intermediates formed during these reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 7-Methoxy-chroman-3-carboxylic acid ethyl ester

- Structure : The 7-methoxy isomer (CAS: 885271-77-2) shares the same molecular formula (C₁₃H₁₆O₄ ) but differs in the methoxy group position on the chroman ring .

- Synthesis : Similar cyclocondensation methods apply, but reactivity and yield may vary due to steric and electronic effects of substituent placement.

- Applications : While the 8-methoxy variant is a precursor for anticancer agents , the 7-methoxy isomer’s biological activity remains less explored, highlighting the critical role of substitution patterns in drug design.

Methyl Ester Derivatives

- 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) replaces the ethyl ester group with a methyl group, reducing molecular weight to 222.24 g/mol .

Halogenated Derivatives

- 6,8-Dichloro-chroman-3-carboxylic acid methyl ester (CAS: 885271-50-1) introduces chlorine atoms at positions 6 and 8, increasing molecular weight to 261.1 g/mol (C₁₁H₁₀Cl₂O₃ ) .

- Reactivity : Halogenation enhances electrophilicity, making such derivatives useful in cross-coupling reactions. However, chlorine substituents may introduce toxicity concerns absent in the parent 8-methoxy compound .

Quinoline-Based Analogues

- 4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester (CAS: 1242260-94-1) features a quinoline core instead of chroman, with bromo and chloro substituents (C₁₃H₁₁BrClNO₃, MW: 344.59 g/mol) .

Biological Activity

8-Methoxy-chroman-3-carboxylic acid ethyl ester, a derivative of the chroman family, has garnered attention for its diverse biological activities. This compound features a chroman ring with a methoxy group at the 8th position and an ethyl ester at the 3rd position. The structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

- Molecular Formula : C13H12O5

- Molecular Weight : Approximately 236.26 g/mol

- Structure : The compound consists of a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Primary Targets :

- Caspase-3/7 : Involved in the apoptosis pathway.

- β-Tubulin : Affects microtubule dynamics and cell cycle progression.

Mode of Action :

- Induction of Apoptosis : The compound triggers apoptosis in liver cancer cells (HepG2) by activating caspase-3/7, leading to programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest during the G1/S phase, inhibiting cell proliferation.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Antioxidant Properties : Exhibits significant free radical scavenging activity, reducing oxidative stress.

- Anti-inflammatory Effects : Inhibits inflammatory pathways, suggesting potential for treating conditions associated with chronic inflammation.

Case Studies

-

Antitumor Activity in HepG2 Cells :

- A study demonstrated that treatment with this compound resulted in significant growth inhibition of HepG2 cells. The compound's ability to activate apoptotic pathways was confirmed through caspase activity assays .

- Inhibition of Melanoma Growth :

Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits inflammatory cytokines | |

| Induces Apoptosis | Activates caspase pathways | |

| Cell Cycle Arrest | Blocks progression at G1/S phase |

Q & A

Q. What are the established synthetic routes for 8-Methoxy-chroman-3-carboxylic acid ethyl ester, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via base-catalyzed cyclization or esterification. A critical parameter is the use of mild bases (e.g., NaHCO₃) to avoid rearrangement side reactions, as observed in analogous chroman-3-carboxylate systems. For example, ethyl 4-oxo-4H-1-benzopyran-3-carboxylate rearranges to 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde under strong base conditions (1A NaOH, 25°C) . Key steps include:

- Controlled pH adjustment during esterification to prevent hydrolysis.

- Use of aprotic solvents (e.g., xylene) for cyclization to minimize base-induced degradation .

Table 1 : Reaction Parameters for Analogous Syntheses

| Substrate | Base | Solvent | Yield (%) | Side Product |

|---|---|---|---|---|

| Ethyl 4-oxo-benzopyran-3-carboxylate | 1A NaOH | Water | 83% | 4-Hydroxy-2-oxo derivative |

| Methyl salicyloylacetate | K₂CO₃ | Xylene | 62% | 3-Acetyl-4-hydroxycoumarin |

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : A combination of IR , UV-Vis , and mass spectrometry is essential. Key spectral markers include:

- IR : Ester C=O stretch (~1725 cm⁻¹) and pyrone C=O (~1640 cm⁻¹) .

- UV-Vis : Chromophore absorption at 238 nm (ε ~15,100) and 304 nm (ε ~14,250) for conjugated systems .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 190 [M-COOEt]⁺ and m/z 162 [M-COOEt-CO]⁺) .

Note : Differentiate from structurally similar coumarins using 2D NMR (¹H-¹³C HSQC) to assign methoxy and ester groups unambiguously.

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The methoxy group enhances electron density on the chroman ring, increasing susceptibility to base-catalyzed degradation. For example:

- Basic Conditions (pH >10) : Rapid hydrolysis of the ester group and potential ring-opening .

- Acidic Conditions (pH <4) : Protonation of the carbonyl oxygen reduces reactivity, but prolonged exposure may degrade the methoxy group.

Recommendation : Store the compound in neutral, anhydrous environments and avoid prolonged exposure to bases during synthesis.

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during substitution reactions on the chroman ring?

- Methodological Answer : Discrepancies may arise from competing electronic (methoxy’s electron-donating effect) and steric factors. Systematic approaches include:

- Computational Modeling : Use DFT calculations to predict substituent effects on transition states.

- Isotopic Labeling : Track regioselectivity via ¹³C-labeled intermediates in nucleophilic substitution reactions.

Case Study : In ethyl 2-methyl-4-oxo-benzopyran-3-carboxylate synthesis, steric hindrance from the methyl group directs substitution to the C-8 position .

Q. What strategies mitigate base-catalyzed degradation during synthesis or functionalization?

- Methodological Answer :

- Mild Bases : Replace NaOH with K₂CO₃ in non-polar solvents (e.g., xylene) to reduce rearrangement .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow down base-induced side reactions.

- Protecting Groups : Temporarily protect the methoxy group with acetyl during base-sensitive steps.

Q. How can researchers resolve discrepancies between predicted and observed NMR data for this compound?

- Methodological Answer : Discrepancies often stem from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify tautomers (e.g., keto-enol forms) by observing peak coalescence at elevated temperatures.

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d6 to isolate solvent-induced shifts.

- Spiking Experiments : Add authentic reference samples to confirm peak assignments .

Key Considerations for Experimental Design

- Synthetic Optimization : Prioritize stepwise characterization (e.g., TLC monitoring) to isolate intermediates and avoid side products.

- Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators).

- Safety Protocols : Use NIOSH-approved respirators and chemical-resistant gloves when handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.